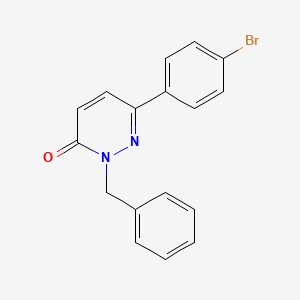
5-chloro-N-(pyrimidin-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(pyrimidin-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties, which make it a valuable tool in various fields of research.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(pyrimidin-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-N-(pyrimidin-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in lab experiments is its ability to selectively inhibit certain enzymes. However, one of the limitations is that it can be difficult to synthesize in large quantities.
Zukünftige Richtungen
There are several future directions for the use of 5-chloro-N-(pyrimidin-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in scientific research. One direction is to further study its potential use in the treatment of cancer and Alzheimer's disease. Another direction is to develop new drugs based on its structure. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound is a valuable compound that has been extensively studied for its potential use in scientific research. Its unique properties make it a valuable tool in various fields of research, including medicinal chemistry and the study of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 5-chloro-N-(pyrimidin-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves several steps. The first step involves the reaction of 2-chloropyrimidine with 3-hydroxytetrahydrofuran in the presence of a base. This reaction produces 2-(tetrahydrofuran-3-yl)pyrimidine. The second step involves the reaction of 2-(tetrahydrofuran-3-yl)pyrimidine with nicotinoyl chloride in the presence of a base. This reaction produces this compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(pyrimidin-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry, where it is used to develop new drugs. This compound has also been used in the study of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-pyrimidin-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O3/c15-11-6-9(12(20)19-14-16-3-1-4-17-14)7-18-13(11)22-10-2-5-21-8-10/h1,3-4,6-7,10H,2,5,8H2,(H,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRFFSPDMVIAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=NC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B2941506.png)

![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2941510.png)

![methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate](/img/structure/B2941512.png)



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide](/img/structure/B2941519.png)
![N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2941522.png)

